1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-4-16-12(3-1)9-17-18(16)13-5-7-14(8-6-13)19-10-15-11-20-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUMJKMTFLLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Organic Chemistry and Reactivity Profile of 1 4 Oxiran 2 Ylmethoxy Phenyl Indazole
Epoxide Ring Reactivity and Electrophilic Characteristics
The oxirane (epoxide) moiety is characterized by significant ring strain, estimated to be around 27 kcal/mol, which renders it susceptible to ring-opening reactions by a variety of nucleophiles. beilstein-journals.org The carbon atoms of the epoxide are electrophilic due to the polarization of the C-O bonds, making them targets for nucleophilic attack.
The regiochemical outcome of the nucleophilic ring-opening of the terminal epoxide in 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is highly dependent on the reaction conditions, specifically whether the reaction is conducted in a basic or acidic medium. libretexts.orgjsynthchem.com
Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. libretexts.org A strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon atom. This results in the formation of a secondary alcohol product.
In contrast, acidic conditions accelerate the ring-opening by protonating the epoxide oxygen, which creates a better leaving group and further increases the electrophilicity of the ring carbons. jsynthchem.com The mechanism can exhibit characteristics of both SN1 and SN2 pathways. The positive charge is better stabilized at the more substituted secondary carbon, which can favor nucleophilic attack at this position. However, for a primary/secondary epoxide like the one present in the title compound, the attack often still occurs at the less hindered primary carbon, though the regioselectivity can be less pronounced than under basic conditions. libretexts.org
| Condition | Catalyst | Mechanism | Site of Nucleophilic Attack | Product |
| Basic/Neutral | Strong Nucleophile (e.g., RO⁻, CN⁻, R-MgBr) | SN2 | Less substituted (terminal) carbon | Secondary Alcohol |
| Acidic | Acid (e.g., H₂SO₄, HCl) | SN1 / SN2 character | Can occur at either the primary or secondary carbon | Primary or Secondary Alcohol |
Table 1: Summary of Nucleophilic Ring-Opening Pathways for Terminal Epoxides.
Lewis acids are effective catalysts for epoxide ring-opening reactions, often enabling reactions to proceed under milder conditions and with nucleophiles that are otherwise unreactive. ucdavis.eduresearchgate.net A Lewis acid activates the epoxide by coordinating to the oxygen atom. This coordination polarizes the C-O bonds, increasing the partial positive charge on the carbon atoms and making the epoxide a significantly more potent electrophile. nih.gov
This activation lowers the energy barrier for nucleophilic attack. Quantum chemical studies have shown that the enhanced reactivity is caused by a reduction in the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. nih.gov The coordinating Lewis acid effectively polarizes the epoxide's orbitals away from the nucleophile's trajectory. nih.gov
A variety of Lewis acids, including those based on tin (Sn-Beta), zirconium (Zr-Beta), hafnium (Hf-Beta), and boron (tris(pentafluorophenyl)borane), have been investigated for catalyzing epoxide ring-opening. ucdavis.edudigitellinc.com The strength and nature of the Lewis acid can influence both the reaction rate and the regioselectivity of the ring-opening. For instance, studies on different epoxides have shown that moderate strength Lewis acids can be highly active for ring-opening with amine nucleophiles. ucdavis.edu The mechanism often involves the activation of the epoxide by the Lewis acid, followed by the nucleophilic attack. nih.gov
Indazole Nitrogen Alkylation and Regioselectivity
The indazole ring system contains two nitrogen atoms, both of which can potentially act as nucleophiles in alkylation reactions. beilstein-journals.orgnih.gov This leads to the formation of two possible regioisomers: N1- and N2-substituted indazoles. The selective synthesis of one regioisomer over the other is a significant challenge in synthetic chemistry, as the product distribution is highly sensitive to reaction conditions. nih.govresearchgate.net
The regioselectivity of indazole alkylation is governed by a complex interplay of steric effects, electronic effects, the nature of the electrophile, the base employed, and the solvent. nih.govresearchgate.net
Base and Solvent: The choice of base and solvent system is critical. A widely observed trend is the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which strongly favors the formation of the N1-alkylated product. nih.govresearchgate.net This selectivity is postulated to arise from the coordination of the sodium cation between the N2-atom and an electron-rich atom in a C-3 substituent, directing the alkylating agent to the N1 position. beilstein-journals.orgnih.gov Conversely, Mitsunobu conditions (using a phosphine (B1218219) and an azodicarboxylate) show a strong preference for producing the N2-regioisomer. nih.govd-nb.info
Substituent Effects: The electronic and steric nature of substituents on the indazole ring significantly impacts the N1/N2 ratio. Electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to confer excellent N2 regioselectivity. nih.govresearchgate.net Steric hindrance from bulky groups at the C3 position can also influence the outcome. wuxibiology.com
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally considered the thermodynamically more stable products. d-nb.info Some reaction conditions, through an equilibration process, can favor the formation of the thermodynamic N1 product, even if the N2 product is formed faster kinetically. nih.govd-nb.info
| Condition | Typical Reagents | Predominant Isomer | Reference |
| N1-Selective | NaH in THF with alkyl halide | N1 (>99% for some substrates) | nih.govresearchgate.net |
| N2-Selective | Mitsunobu (PPh₃, DIAD) | N2 (e.g., N1:N2 ratio of 1:2.5) | nih.govd-nb.info |
| Mixed/Variable | K₂CO₃ in DMF | Mixture of N1 and N2 | beilstein-journals.orgresearchgate.net |
| N2-Selective | C7 electron-withdrawing group | N2 (≥96%) | nih.govresearchgate.net |
Table 2: Influence of Reaction Conditions on the Regioselectivity of Indazole Alkylation.
Indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton has a profound impact on the molecule's reactivity and the outcome of alkylation reactions.
The 1H-tautomer is energetically more stable than the 2H-tautomer. wuxibiology.com Quantum mechanical calculations have shown that for the parent indazole, the 1H form is more stable by approximately 4.5 kcal/mol. wuxibiology.com While one might assume that alkylation occurs on the most abundant and stable tautomer, the selectivity is ultimately determined by the energy of the transition states for the competing reaction pathways. wuxibiology.com
| Indazole Substituent (at C3) | Calculated Energy Difference (ΔE) between 1H and 2H Tautomers (kcal/mol) |
| H | 4.46 |
| tert-Butyl | ~4 |
| Bromo | ~6 |
| Iodo | ~6 |
Table 3: Calculated Relative Energies of 1H- vs. 2H-Indazole Tautomers with C3 Substituents. The 1H tautomer is consistently more stable (lower in energy). Data sourced from computational studies. wuxibiology.com
Reaction Kinetics and Thermodynamics Studies
For the epoxide ring , the ring-opening reaction is thermodynamically highly favorable due to the large amount of strain energy (approximately 25-27 kcal/mol) that is released upon conversion of the three-membered ring to an acyclic system. beilstein-journals.org The kinetics of the reaction, however, are controlled by the activation energy, which is significantly lowered by acid or Lewis acid catalysis. The choice of catalyst dictates the reaction mechanism (SN1 vs. SN2 character), which in turn determines the regioselectivity (kinetic product distribution).
For the indazole moiety , the thermodynamics of alkylation are related to the relative stability of the products. The N1-substituted indazole is generally the more thermodynamically stable isomer. d-nb.info Reaction pathways that allow for equilibration can ultimately favor this product. However, many alkylations are performed under conditions that are irreversible, making the reaction subject to kinetic control. The product ratio is then determined by the relative activation energies of the competing N1 and N2 alkylation pathways.
Influence of Molecular Architecture on Chemical Stability and Reactivity
The chemical stability and reactivity of this compound are intricately governed by the interplay of its constituent structural motifs: the indazole ring, the central phenyl group, the ether linkage, and the terminal epoxide ring. The spatial arrangement and electronic communication between these components dictate the molecule's susceptibility to degradation and its profile in chemical transformations.
The indazole moiety, a bicyclic aromatic heterocycle, is generally stable. chemicalbook.com The 1H-indazole tautomer is recognized as being more stable than the 2H-form. chemicalbook.com However, the stability of the indazole ring can be compromised under strongly basic conditions, where N-protected indazoles may undergo an undesirable ring-opening to form ortho-aminobenzonitriles. researchgate.net In the case of this compound, the substitution at the N1 position influences the electronic distribution within the heterocyclic system, which in turn can affect its stability compared to unsubstituted indazole.
The most reactive site within the molecule is the strained three-membered epoxide ring. mdpi.com This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. mdpi.com The reactivity of the epoxide is a cornerstone of its utility in synthetic chemistry, allowing for the stereoselective construction of more complex molecules. mdpi.com The presence of the adjacent ether oxygen and the phenylindazole substituent can modulate this reactivity through electronic and steric effects.
A summary of the influence of each structural component on the molecule's reactivity is presented in the table below.
| Structural Component | Influence on Reactivity | Potential Reactions |
| Indazole Ring | Acts as an electron-withdrawing group, influencing the electronics of the phenyl ring. Can be susceptible to ring-opening under strong basic conditions. researchgate.net | Electrophilic Aromatic Substitution, Nucleophilic Attack (under harsh conditions) |
| Phenyl Ring | Serves as a rigid linker and electronically connects the indazole and the oxiran-2-ylmethoxy groups. | Electrophilic Aromatic Substitution |
| Ether Linkage | Generally stable, but can influence the electron density of the epoxide. May be cleaved under harsh acidic conditions. | Acid-catalyzed cleavage |
| Epoxide Ring | Highly strained and electrophilic, making it the primary site for nucleophilic attack. mdpi.com | Ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols). researchgate.net |
The regioselectivity of the epoxide ring-opening is influenced by both electronic and steric factors. researchgate.net In reactions with nucleophiles, attack can occur at either of the two carbon atoms of the epoxide. For aliphatic epoxides, the attack typically occurs at the less substituted carbon. nih.gov The electronic nature of the substituent on the phenyl ring can also direct the regioselectivity of this reaction.
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT) and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a primary tool for predicting the geometry, reactivity, and spectroscopic properties of molecules like 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole.
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This is achieved through geometry optimization. Using a DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p), the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.
Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model.
Table 1: Illustrative Optimized Geometrical Parameters for this compound This table is illustrative of the type of data generated from a DFT geometry optimization and does not represent published results.
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Length | C-N (Indazole) | ~1.38 Å |
| N-N (Indazole) | ~1.35 Å | |
| C-O (Ether) | ~1.37 Å | |
| C-O (Oxirane) | ~1.45 Å | |
| Bond Angle | C-N-N (Indazole) | ~108° |
| C-O-C (Ether) | ~118° |
| Dihedral Angle | Phenyl-Indazole | Variable |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.netresearchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap implies that the molecule can be easily excited and is generally more reactive. For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. The indazole and phenyl rings are likely primary locations for these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies This table is illustrative of the type of data generated from an FMO analysis and does not represent published results.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.15 |
| Energy Gap (ΔE) | 5.10 |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface. Different colors represent varying potential values:
Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. For this molecule, such areas would be expected around the oxygen atoms of the ether and oxirane groups, as well as the nitrogen atoms of the indazole ring.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green: Neutral or non-polar regions, often corresponding to the carbon-rich aromatic rings.
This map provides crucial insights into how the molecule will interact with receptors and other molecules through hydrogen bonds and electrostatic interactions. nih.gov
Molecular Dynamics Simulations for Conformational Sampling
While quantum calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the molecule's conformational flexibility is explored. This is particularly important for understanding how the flexible ether linkage allows the phenyl and indazole moieties to orient themselves, which can be critical for binding to a biological target. researchgate.net
Molecular Docking and Ligand-Target Interaction Modeling (for mechanistic understanding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ontosight.ai This method is fundamental in drug design for understanding potential mechanisms of action. nih.gov
In a molecular docking study of this compound, the molecule would be docked into the active site of a relevant protein target. Indazole derivatives are known to interact with various enzymes, such as kinases and cyclooxygenases. researchgate.net The docking algorithm samples numerous possible binding poses and scores them based on binding affinity, typically expressed in kcal/mol.
The results would predict the most stable binding mode and identify the key intermolecular interactions, such as:
Hydrogen bonds: Potentially formed between the nitrogen atoms of the indazole ring or the ether oxygen and amino acid residues in the protein's active site.
Hydrophobic interactions: Occurring between the aromatic indazole and phenyl rings and non-polar residues of the protein.
Pi-stacking: Aromatic-aromatic interactions between the molecule's rings and residues like Phenylalanine, Tyrosine, or Tryptophan.
This analysis provides a structural hypothesis for the molecule's biological activity, guiding further experimental validation and the design of more potent analogs. researchgate.net
Table 3: Illustrative Molecular Docking Results This table is illustrative of the type of data generated from a molecular docking study and does not represent published results.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond |
| (COX-2) | Val523, Leu352 | Hydrophobic | |
| Tyrosine Kinase | -9.2 | Met793 | Hydrogen Bond |
Energetic Analysis of Ligand-Receptor Complexes
The biological activity of a molecule is fundamentally linked to its ability to interact with specific protein targets. The energetic analysis of these ligand-receptor complexes is a cornerstone of computational drug design, providing a quantitative measure of the binding affinity between a ligand and its receptor. Molecular docking is a primary tool used for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often quantified by a docking score or binding energy, typically expressed in kilocalories per mole (kcal/mol). A more negative binding energy indicates a more stable and favorable interaction.
For indazole derivatives, numerous studies have employed molecular docking to elucidate their binding modes and affinities with various protein targets. For instance, in silico studies on indazole-based compounds have revealed their potential as inhibitors for a range of enzymes and receptors implicated in diseases such as cancer and inflammation. These studies meticulously analyze the non-covalent interactions that govern the stability of the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.
In a representative study, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-associated protein (PDB ID: 6FEW), with several compounds exhibiting strong binding affinities. nih.gov Similarly, the indazole derivative Bindarit has been studied for its interaction with the K-Ras receptor, showing a favorable binding energy of -7.3 kcal/mol. nih.gov Another study focused on 1H-indazole analogs as potential anti-inflammatory agents by docking them with the Cyclooxygenase-2 (COX-2) enzyme, where some compounds showed significant binding energies up to -9.11 kcal/mol. researchgate.net
These energetic analyses are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs. By understanding the key interactions that contribute to high binding affinity, medicinal chemists can strategically modify the ligand's structure to enhance its therapeutic potential.
| Indazole Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 3-Carboxamide indazole derivative 8v | Renal cancer-related protein (6FEW) | -8.5 | nih.gov |
| 3-Carboxamide indazole derivative 8w | Renal cancer-related protein (6FEW) | -8.2 | nih.gov |
| 3-Carboxamide indazole derivative 8y | Renal cancer-related protein (6FEW) | -8.0 | nih.gov |
| Bindarit | K-Ras Receptor | -7.3 | nih.gov |
| 1H-indazole analog with difluorophenyl group | Cyclooxygenase-2 (COX-2) | -9.11 | researchgate.net |
| 1H-indazole analog with para-toulene group | Cyclooxygenase-2 (COX-2) | -8.80 | researchgate.net |
Predictive Modeling of Reactivity and Selectivity
Beyond understanding intermolecular interactions, computational chemistry provides powerful tools to predict the intrinsic reactivity and selectivity of a molecule. For this compound, which contains multiple reactive sites including the indazole nitrogen atoms and the epoxide ring, predictive modeling can offer crucial guidance for its synthesis and derivatization.
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules. nih.gov By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into a molecule's reactivity. nih.gov The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov For instance, DFT calculations on a series of 3-carboxamide indazoles have been used to correlate their electronic properties with their observed chemical behavior. nih.gov Furthermore, DFT has been instrumental in understanding the regioselectivity of reactions involving the indazole nucleus, such as N-alkylation, by calculating the relative energies of different transition states and products. beilstein-journals.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful predictive tool. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing statistically robust QSAR models, it is possible to predict the activity of novel compounds before they are synthesized. For indazole derivatives, 2D and 3D-QSAR models have been successfully developed to predict their anticancer and anti-inflammatory activities. researchgate.netgrowingscience.comresearchgate.net These models use molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules to build a predictive relationship with their biological response. nih.govresearchgate.net
For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated models that provided a structural framework for designing new, more potent inhibitors. nih.gov Similarly, a study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors resulted in a highly predictive 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. growingscience.com These statistical parameters indicate the robustness and predictive power of the model.
| Statistical Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.9512 | Indicates a strong correlation between the predicted and observed activities. |
| q² (Internal Cross-Validation) | 0.8998 | Demonstrates the internal predictive ability of the model. |
| pred_r² (External Cross-Validation) | 0.8661 | Shows the model's ability to predict the activity of an external set of compounds. |
These predictive models are invaluable in modern chemical research, enabling the prioritization of synthetic targets and reducing the time and resources required for the discovery of new functional molecules.
Structure Activity Relationship Sar Investigations of 1 4 Oxiran 2 Ylmethoxy Phenyl Indazole Analogues
Impact of Indazole Core Substitutions on Activity/Properties
Substituent Effects on Nitrogen Positions (N1, N2)
The indazole ring contains two nitrogen atoms, and substitution at either position (N1 or N2) can significantly impact the molecule's properties. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer by approximately 2.3 kcal/mol. chemicalbook.comcaribjscitech.comnih.gov This inherent stability often favors the formation of N1-substituted products under thermodynamic control. nih.gov
However, the regioselectivity of N-alkylation is a complex process influenced by several factors, including the reaction conditions and the electronic and steric nature of existing substituents on the indazole core. nih.gov The choice of base and solvent can dramatically alter the ratio of N1 to N2 isomers. nih.govresearchgate.net For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1 alkylation. nih.govresearchgate.net Conversely, other conditions might favor the N2 product. Quantum mechanical analyses suggest that high N2 selectivity in certain reactions is achieved because the reaction proceeds through the more stable 1H-indazole tautomer, avoiding the energetic cost of converting to the less stable 2H tautomer, which would be required for N1 alkylation. wuxibiology.com
Steric and electronic effects from substituents on the carbocyclic ring also play a critical role. researchgate.net Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) at the C7 position, have been shown to confer excellent N2 regioselectivity (≥96%). nih.govresearchgate.net In contrast, bulky substituents at the C3 position can sterically hinder the N2 position, thereby favoring N1 substitution. researchgate.netwuxibiology.com
| Factor | Favors N1 Substitution | Favors N2 Substitution | Reference(s) |
| Thermodynamics | More stable tautomer | Less stable tautomer | chemicalbook.com, nih.gov, caribjscitech.com |
| Reaction Conditions | NaH in THF | Varies; can be kinetically controlled | nih.gov, researchgate.net |
| C3-Substituent | Bulky groups (e.g., tert-butyl) | Less sterically demanding groups | researchgate.net, wuxibiology.com |
| C7-Substituent | - | Electron-withdrawing groups (e.g., NO₂) | nih.gov, researchgate.net |
Substituent Effects on Carbon Positions (C3-C7)
Functionalization of the carbon atoms (C3 through C7) on the indazole ring is a key strategy for modulating biological activity. mdpi.com
C3 Position: The C3 position is of significant interest, and its substitution is crucial for the activity of many indazole-based compounds. mdpi.comchim.it Direct functionalization at C3 can be challenging due to its lower nucleophilicity compared to the nitrogen atoms. nih.gov However, methods like halogenation followed by metal-catalyzed cross-coupling reactions are employed to introduce diverse substituents. chim.it SAR studies have revealed that the introduction of aryl groups or suitably substituted carbohydrazide (B1668358) moieties at the C3 position can be critical for strong inhibitory activities in various biological systems. nih.gov
C7 Position: The C7 position is adjacent to the N1 nitrogen, and substituents here can exert significant steric and electronic effects. As mentioned previously, electron-withdrawing groups at C7 strongly direct alkylation to the N2 position. nih.govresearchgate.net Steric hindrance from a C7 substituent can also influence the conformation of substituents at the N1 position, potentially affecting how the molecule fits into a binding pocket. rsc.orgnih.gov
| Position | Type of Substituent | Observed Effect | Reference(s) |
| C3 | Aryl groups, carbohydrazides | Often crucial for biological/inhibitory activity | nih.gov, chim.it |
| C5 | Nitro, Bromo | Can serve as handles for further modification | chim.it |
| C6 | Aryl groups, Nitro | Crucial for some inhibitory activities; can impact antioxidant properties | nih.gov, nih.gov, nih.gov |
| C7 | Electron-withdrawing (e.g., NO₂) | Promotes N2-alkylation; can sterically influence N1-substituents | nih.gov, researchgate.net |
Role of the Phenyl Linker and its Substituents
The N-phenyl group acts as a critical linker, connecting the indazole core to the oxiran-2-ylmethoxy moiety via an ether linkage. The properties of this linker can be fine-tuned through substitution.
Varying the Phenyl-Indazole Linkage
The direct N-phenyl linkage is a common motif in pharmacologically active indazoles. beilstein-journals.org While extensive research on varying this specific linkage in 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is limited, related strategies in medicinal chemistry involve the concept of bioisosteric replacement. A bioisostere is a different functional group that retains similar biological properties to the original. cambridgemedchemconsulting.com
The phenyl ring could potentially be replaced by other aromatic heterocycles (e.g., pyridine, thiazole) or non-aromatic saturated rings (e.g., bicyclo[1.1.1]pentane) to improve properties like solubility, metabolic stability, or target selectivity. nih.govdundee.ac.uk For example, replacing a phenyl group with an indazole has been explored as a bioisosteric strategy to prevent rapid metabolism. nih.gov Similarly, replacing the phenyl linker in the title compound with other scaffolds could lead to analogues with novel properties. The synthesis of N-thiazolyl-1H-indazoles demonstrates the chemical feasibility of incorporating different aromatic linkers. beilstein-journals.org
Contribution of the Oxirane-2-ylmethoxy Moiety to Functional Properties
The oxirane (epoxide) ring is a key functional component of the molecule. Epoxides are three-membered rings containing an oxygen atom, and they are characterized by significant ring strain. researchgate.netnih.gov This inherent strain makes them highly reactive electrophiles, susceptible to ring-opening reactions when attacked by nucleophiles. mdpi.comresearchgate.netrsc.org
In a biological context, the nucleophiles are often amino acid residues on proteins (such as cysteine, histidine, or lysine) or bases in DNA. researchgate.netresearchgate.net The reaction of the oxirane moiety with these biological nucleophiles results in the formation of a stable covalent bond. This ability to act as an alkylating agent is a primary contributor to the functional properties of many epoxide-containing drugs. researchgate.net By forming an irreversible covalent bond with its target, an epoxide-containing molecule can lead to potent and sustained inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors. researchgate.net Therefore, the oxirane-2-ylmethoxy moiety is not merely a structural feature but a reactive "warhead" that likely confers the molecule's primary mechanism of action. researchgate.netresearchgate.net
Variations in the Epoxide Substitutions
The terminal epoxide ring is a crucial functional group, often serving as a reactive "warhead" that can form a covalent bond with nucleophilic residues in an enzyme's active site. Modifications to this ring can significantly impact the compound's inhibitory potency and selectivity. Research on various inhibitors with epoxide functionalities has shown that the stereochemistry and substitution pattern of the oxirane ring are critical.
For instance, in studies of sEH inhibitors, the epoxide often mimics the endogenous substrates, such as epoxyeicosatrienoic acids (EETs). The substitution on the epoxide ring can influence the orientation of the inhibitor within the binding pocket and its susceptibility to nucleophilic attack by catalytic residues like Asp333.
Key observations from related classes of compounds suggest the following SAR trends for epoxide modifications:
Stereochemistry: The chirality of the epoxide carbon atoms is often a determining factor for potent inhibition. Enantiomers of a compound can exhibit vastly different biological activities, with one isomer being significantly more potent than the other. This is attributed to the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the enzyme's active site.
Substitution: The addition of small alkyl or other substituents to the epoxide ring can alter its reactivity and steric profile. While unsubstituted epoxides are common, strategic placement of groups can enhance binding affinity or modulate the rate of covalent modification. However, larger, bulky substituents may introduce steric hindrance, preventing the inhibitor from accessing the catalytic site, thereby reducing or abolishing activity.
| Modification | General Effect on Activity | Rationale |
| Inversion of Stereocenter | Significant change in potency (often one enantiomer is much more active) | The enzyme active site is chiral, requiring a specific 3D orientation for optimal binding and reaction. |
| Addition of small alkyl groups | Variable; can increase or decrease potency | May improve hydrophobic interactions but can also introduce steric clashes with active site residues. |
| Addition of bulky groups | Generally decreases or abolishes activity | Steric hindrance prevents proper binding and orientation within the enzyme's active site. |
This table is generated based on general principles observed in related epoxide-containing inhibitors, as specific data for this compound analogues is not available.
Alterations to the Methoxy (B1213986) Linkage
The methoxy (-O-CH2-) group serves as a linker, connecting the oxirane moiety to the phenylindazole core. The length, flexibility, and chemical nature of this linker are paramount for correctly positioning the reactive epoxide within the enzyme's active site. Alterations to this linker can profoundly affect the inhibitor's potency.
SAR studies on various inhibitor classes with similar architectures have demonstrated that:
Linker Length: The distance between the core scaffold and the reactive group is critical. An optimal linker length ensures that the epoxide can reach and interact with the key catalytic residues. Shortening or lengthening the linker by even a single atom can lead to a significant loss of activity due to improper positioning.
Linker Flexibility: While some flexibility is necessary for the inhibitor to adopt an optimal conformation for binding, excessive flexibility can be entropically unfavorable. Introducing rigidity, for example, by incorporating cyclic structures into the linker, can sometimes lock the molecule into a bioactive conformation, enhancing potency.
Linker Composition: Replacing the ether oxygen with other atoms, such as sulfur (thioether) or nitrogen (amine), or converting it to a more complex group like an amide, would alter the linker's electronic properties, hydrogen bonding capacity, and metabolic stability. For instance, replacing an ether with an amide can introduce hydrogen bond donor/acceptor capabilities, potentially forming new interactions with the enzyme.
| Modification | General Effect on Activity | Rationale |
| Shortening/Lengthening Linker | Typically decreases potency | Suboptimal positioning of the epoxide in the active site prevents effective interaction with catalytic residues. |
| Replacing Ether with Thioether | Variable; may maintain or decrease activity | Alters bond angles, length, and electronics, which can affect the overall conformation and binding affinity. |
| Replacing Ether with Amide | Significant change in activity | Introduces hydrogen bonding capabilities and changes conformational preferences, leading to different binding modes. |
This table is generated based on general principles observed in related inhibitor classes, as specific data for this compound analogues is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. aboutscience.eu For a series of indazole analogues, a QSAR model could provide predictive insights for designing new, more potent compounds.
A typical 3D-QSAR study on indazole derivatives would involve:
Data Set Preparation: A series of synthesized indazole analogues with their experimentally determined biological activities (e.g., IC50 values) would be collected.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Steric and electrostatic fields (as in CoMFA) or other molecular descriptors are calculated for each molecule.
Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to build a model correlating the descriptors with the biological activity. The model's predictive power is rigorously validated using techniques like cross-validation and external test sets.
For indazole-based inhibitors, QSAR models often highlight the importance of specific structural features. nih.gov For example, the steric and electrostatic contour maps generated from a 3D-QSAR study could indicate that:
Bulky, electron-donating groups are favored in one region of the molecule, suggesting a hydrophobic pocket in the receptor.
Electron-withdrawing, hydrogen-bond accepting groups are preferred in another region, indicating the presence of a hydrogen bond donor residue in the active site.
Such models can be instrumental in the rational design of new this compound analogues by predicting the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates for development. nih.gov
Mechanistic Biological Investigations at the Molecular and Cellular Level
Target Identification and Validation Through Biochemical Assays
No published studies were found that investigated the inhibitory activity of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole against kinases, MAO, PAD4, or any other enzymes.
There is no available data on the receptor binding profile of this compound for GPCRs, nuclear receptors, or any other receptor types.
No studies utilizing techniques such as SPR or ITC to analyze the interaction between this compound and any protein target have been reported.
Cellular Pathway Modulation and Phenotypic Screening (in vitro)
Information regarding the effect of this compound on cellular mechanisms like calcium influx or cell cycle progression is not available in the scientific literature.
There are no published findings on the role of this compound in the mechanisms of apoptosis or cell proliferation.
Signaling Pathway Analysis (e.g., Western Blot, qPCR for mechanistic markers)
There is no available data from signaling pathway analyses, such as Western Blot or qPCR studies, for this compound. While indazole derivatives have been investigated for their effects on various signaling pathways, including those involving kinases like ERK1/2, Pim kinases, Aurora kinase, EGFR, and FGFR1, specific research on this compound's mechanism of action has not been published. mdpi.com Techniques like multiplex Western blotting are commonly used to dissect signaling pathways by examining protein expression and phosphorylation states, but no such studies have been reported for this specific molecule. thermofisher.com
Investigation of Specific Biological Reactivity (e.g., DNA alkylation, protein adduct formation, as a chemical probe)
No studies have been published detailing the specific biological reactivity of this compound. The presence of an oxirane (epoxide) ring in its structure suggests potential reactivity as an electrophile, which could theoretically lead to alkylation of nucleophilic biomolecules such as DNA and proteins. mdpi.com DNA alkylating agents are a known class of compounds with significant biological activity. mdpi.com However, no experimental evidence from studies on DNA alkylation, protein adduct formation, or its use as a chemical probe for this particular indazole derivative is available. The regioselective alkylation of the indazole scaffold itself is a topic of synthetic interest, but this does not describe the compound's reactivity with biological macromolecules. beilstein-journals.orgd-nb.info
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties and Stability in Biological Matrices (mechanistic, in vitro, not in humans)
There is a lack of published data on the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties and biological stability of this compound. While preliminary drug-like features and metabolic stability are assessed for some indazole derivatives, no such information has been reported for this compound. nih.gov
Due to the absence of specific research on this compound, the following data tables, which would typically present findings from the aforementioned studies, remain unpopulated.
Table 1: Signaling Pathway Analysis of this compound
| Assay Type | Cell Line | Target Protein/Gene | Observed Effect | Reference |
|---|---|---|---|---|
| Western Blot | N/A | N/A | No data available | N/A |
Table 2: Biological Reactivity of this compound
| Reactivity Assay | Method | Substrate | Adduct/Modification | Reference |
|---|---|---|---|---|
| DNA Alkylation | N/A | N/A | No data available | N/A |
Table 3: In Vitro ADME & Stability Profile of this compound
| Parameter | Assay System | Value | Reference |
|---|---|---|---|
| Metabolic Stability | N/A | No data available | N/A |
| Plasma Stability | N/A | No data available | N/A |
| Microsomal Stability | N/A | No data available | N/A |
Applications in Advanced Materials Science and Chemical Probes
Integration into Polymer Systems and Epoxy Resins
The presence of the oxiran-2-ylmethoxy group firmly places this molecule within the family of epoxy resin monomers. nih.gov Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, thermal stability, and chemical resistance.
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole can serve as a monomer in polymerization reactions. The three-membered epoxy ring is highly strained and can undergo ring-opening polymerization when initiated by a curing agent (hardener). When copolymerized with other multifunctional epoxy monomers or amine-based hardeners, the indazole compound would become incorporated into the polymer backbone, forming a densely cross-linked network.
Table 1: Hypothetical Polymerization Characteristics
This table presents illustrative data based on typical properties of functional epoxy monomers. Experimental values for this compound are not yet publicly documented.
| Parameter | Illustrative Value | Significance |
| Epoxy Equivalent Weight (EEW) | ~266 g/eq | Determines the stoichiometric ratio with curing agents. |
| Viscosity @ 25°C | 1500 - 2500 mPa·s | Influences processing and handling characteristics. |
| Glass Transition Temp. (Tg) | 140 - 160 °C | Indicates the thermal stability of the cured polymer. |
| Flexural Strength | 120 - 140 MPa | Measures the material's resistance to bending forces. |
In thermally cured epoxy systems, the mixture of resin and hardener is heated to initiate and accelerate the cross-linking reaction. The integration of this compound into such systems could offer distinct advantages. The bulky and rigid N-phenylindazole group would contribute to a higher glass transition temperature (Tg) and enhanced thermal stability of the final cured product. Furthermore, the potential catalytic activity of the indazole ring system could allow for lower curing temperatures or shorter curing times, which is economically and energetically favorable in industrial applications.
Development as Fluorescent or Spectroscopic Probes
Indazole derivatives are known to exhibit interesting photophysical properties, including strong fluorescence, making them valuable fluorophores in various sensing and imaging applications. rsc.orgnih.govacs.org
The N-phenylindazole core of the molecule is an extended π-conjugated system, which is a prerequisite for fluorescence. The absorption and emission characteristics of indazole-based fluorophores are highly sensitive to their chemical environment and substitution patterns on the aromatic rings. researchgate.netresearchgate.net It is therefore highly probable that this compound possesses fluorescent properties.
Research into analogous N-aryl indazoles has shown that these compounds can exhibit significant quantum yields with emission wavelengths often in the blue to green region of the spectrum. nih.gov The specific photophysical properties of this compound would need to be characterized, but it represents a promising scaffold for a new class of fluorophores.
Table 2: Projected Photophysical Properties in Solution
This table presents hypothetical yet realistic spectroscopic data based on known indazole fluorophores. nih.govresearchgate.net This data serves as a projection for guiding future experimental investigation.
| Property | Projected Value (in Toluene) | Method of Measurement |
| Absorption Max (λabs) | 340 - 360 nm | UV-Vis Spectroscopy |
| Emission Max (λem) | 420 - 450 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | 10,000 - 15,000 M-1cm-1 | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.6 | Comparative Quantum Yield Measurement |
| Fluorescence Lifetime (τ) | 2 - 5 ns | Time-Correlated Single Photon Counting |
The epoxide group on this compound provides a convenient chemical handle for bioconjugation. This reactive site can be used to covalently attach the indazole fluorophore to biomolecules such as proteins or peptides. For example, the epoxide can react with nucleophilic residues on a protein, such as the amine group of lysine (B10760008) or the thiol group of cysteine.
This capability would allow for the development of targeted fluorescent probes for mechanistic studies in bioimaging. By attaching the indazole fluorophore to a specific protein or ligand, researchers could track its localization and dynamics within living cells using fluorescence microscopy. This provides a powerful tool for investigating cellular processes without the implications of clinical diagnostics.
Potential as Catalytic Agents or Ligands in Organometallic Chemistry
The indazole scaffold is a versatile ligand in organometallic chemistry, capable of coordinating to a wide range of transition metals through its nitrogen atoms. nih.govacs.org This property suggests that this compound could be employed as a ligand to create novel metal complexes with catalytic activity.
The coordination of the indazole moiety to a metal center, such as palladium, rhodium, or gold, could generate catalysts for various organic transformations, including cross-coupling reactions or cyclizations. acs.orgmdpi.com The phenyl group at the N1 position and the oxirane-containing substituent at the C4-phenyl position would modulate the steric and electronic properties of the resulting metal complex, allowing for the fine-tuning of its catalytic activity and selectivity. The presence of the epoxide functionality on the ligand backbone could also be exploited to immobilize the catalyst on a solid support or to create multifunctional catalytic systems.
Design of Functional Coatings and Composites
The presence of the oxirane group is a key feature that allows this compound to be incorporated into polymer networks, particularly epoxy resins. Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties, making them ideal for high-performance coatings and composites.
The general reaction involves the ring-opening polymerization of the epoxy group with a curing agent (hardener), which can be an amine, anhydride, or other reactive compound. When this compound is used as a monomer or an additive in an epoxy formulation, the indazole moiety becomes an integral part of the final cured material.
Potential Contributions of the Indazole Moiety to Material Properties:
Thermal Stability: The aromatic and heterocyclic structure of the indazole ring can enhance the thermal stability of the resulting polymer network.
Optical Properties: Indazole derivatives are known to possess unique photophysical properties, including fluorescence. google.com Incorporating this moiety into coatings could lead to materials with built-in fluorescent reporters for damage detection or anti-counterfeiting applications.
Adhesion: The nitrogen atoms in the indazole ring can potentially improve adhesion to metal substrates through coordination bonds.
Corrosion Resistance: Heterocyclic compounds, including those with structures similar to indazole, have been investigated for their anti-corrosion properties. epo.org
Hypothetical Formulation and Curing Process:
A functional coating or composite could be fabricated by blending this compound with a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), and a suitable curing agent. The curing process would typically involve heating the mixture to initiate the polymerization reaction. The properties of the final material would be dependent on the concentration of the indazole-containing epoxy and the type of curing agent used.
| Component | Function | Potential Impact on Final Properties |
| This compound | Functional Epoxy Monomer/Additive | Enhanced thermal stability, inherent fluorescence, improved adhesion |
| Base Epoxy Resin (e.g., DGEBA) | Structural Matrix | Provides bulk mechanical and chemical resistance properties |
| Curing Agent (e.g., Polyamines, Anhydrides) | Cross-linker | Dictates the cross-link density, glass transition temperature, and curing time |
| Fillers/Reinforcements (e.g., glass fibers, silica) | Mechanical Enhancement | Increases stiffness, strength, and dimensional stability for composites |
Table 1: Hypothetical Components for a Functional Composite System
Detailed research would be necessary to determine the optimal formulation and curing conditions to achieve desired performance characteristics. Studies would involve thermal analysis (DSC, TGA), mechanical testing (tensile, flexural), and spectroscopic analysis to characterize the cured materials.
Analytical Methodologies for Research Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of "1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole". Each technique provides unique insights into the compound's structural features, from the connectivity of atoms to the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of "this compound". Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be mapped out.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indazole ring, the phenyl ring, and the oxiran-2-ylmethoxy group. The aromatic region will likely show complex multiplets for the protons on the indazole and the disubstituted phenyl rings. The protons of the oxirane ring and the adjacent methylene (B1212753) groups would appear in the aliphatic region, with characteristic chemical shifts and coupling patterns that can confirm the presence and integrity of the epoxide moiety.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would feature distinct peaks for the carbons of the indazole core, the phenyl ring, and the oxiran-2-ylmethoxy substituent. The chemical shifts of the carbons in the epoxide ring are particularly diagnostic.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments establish the connectivity between neighboring protons, while HSQC correlates directly bonded proton and carbon atoms, allowing for a complete and accurate structural elucidation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Indazole-H | 7.0 - 8.5 | m |
| Phenyl-H | 6.9 - 7.8 | m |
| O-CH₂ (oxirane side) | 3.9 - 4.3 | m |
| CH (oxirane) | 3.1 - 3.5 | m |
| CH₂ (oxirane) | 2.7 - 2.9 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
| Indazole-C | 110 - 145 |
| Phenyl-C | 115 - 160 |
| O-CH₂ (oxirane side) | 68 - 72 |
| CH (oxirane) | 48 - 52 |
| CH₂ (oxirane) | 44 - 46 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in "this compound". The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected vibrational frequencies include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations from the indazole and phenyl rings, and the distinctive C-O-C stretching of the ether linkage and the epoxide ring. The presence of the epoxide can be confirmed by the characteristic asymmetric ring stretching.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C=N Stretch (Indazole) | 1580 - 1620 |
| C-O-C (Ether) Stretch | 1200 - 1250 |
| C-O (Epoxide) Stretch | 800 - 950 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound". In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, confirming the compound's molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula, further corroborating the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of "this compound".
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of "this compound" and for its quantification. A reversed-phase HPLC method, typically employing a C18 column, would be suitable for this compound. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification.
Table 4: General HPLC Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
There is no specific information available in the reviewed scientific literature regarding the analysis of this compound using gas chromatography (GC). Methodologies detailing appropriate columns, temperature programming, detector types (such as FID or MS), and retention times for this compound have not been reported. Consequently, no data tables of research findings concerning its GC-based quantification or impurity profiling could be compiled.
X-ray Crystallography for Solid-State Structure Elucidation
Similarly, a search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial data regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and specific atomic coordinates, remain undetermined. Without these fundamental crystallographic studies, a detailed elucidation of its three-dimensional molecular structure and intermolecular interactions in the solid state is not possible.
Future Research Directions and Unexplored Scientific Potential
Rational Design of Novel Analogues with Tuned Properties
The core structure of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is ripe for modification, allowing for the rational design of new analogues with fine-tuned chemical and biological properties. nih.govtandfonline.com Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically altering parts of the molecule to enhance desired effects, be it therapeutic potency, selectivity, or improved pharmacokinetic profiles. nih.gov
Key areas for modification include:
Indazole Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, nitro, or amino groups) at different positions on the indazole ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. nih.gov
Oxirane Ring Chemistry: While the oxirane is a key reactive group, creating derivatives with alternative electrophilic "warheads" could modulate reactivity and target specificity.
These targeted modifications aim to improve properties like solubility, metabolic stability, and target affinity. acs.org For instance, in a hypothetical scenario targeting a specific kinase, analogues could be designed and tested, as illustrated in the table below.
Table 1: Hypothetical Rational Design of Analogues for Kinase Inhibition
| Analogue | Modification | Predicted IC₅₀ (nM) | Predicted Solubility (µg/mL) |
|---|---|---|---|
| Parent Compound | None | 150 | 5 |
| Analogue A | 5-Fluoro on Indazole | 75 | 8 |
| Analogue B | 3-Chloro on Indazole | 210 | 4 |
| Analogue C | 2-Methyl on Phenyl | 130 | 15 |
This table is illustrative and provides hypothetical data for rational drug design scenarios.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The exploration of this compound and its potential derivatives can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). astrazeneca.commdpi.com These computational tools can analyze vast datasets to predict the properties of novel compounds before they are synthesized, saving considerable time and resources. nih.govmdpi.com
Future applications of AI/ML in this context include:
Predictive Modeling: ML algorithms, such as graph neural networks, can be trained on existing data from indazole-containing compounds to build models that predict biological activity, toxicity, and pharmacokinetic properties (ADMET). astrazeneca.comnih.gov
Virtual Screening: AI can screen massive virtual libraries of potential analogues of this compound against a specific biological target, identifying the most promising candidates for synthesis. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the indazole scaffold, optimized for a desired therapeutic profile. mdpi.com
Table 2: Illustrative AI/ML Prediction for Novel Analogues
| Virtual Analogue ID | Predicted Target Affinity (pIC₅₀) | Predicted Toxicity Risk (Scale 0-1) | Synthesis Priority |
|---|---|---|---|
| IND-001 | 8.2 | 0.15 | High |
| IND-002 | 6.5 | 0.65 | Low |
| IND-003 | 7.9 | 0.21 | High |
This table represents a hypothetical output from a machine learning model designed to prioritize synthetic candidates.
Exploration of Multifunctional Properties and Synergistic Effects
The indazole nucleus is known to be a "privileged scaffold" in medicinal chemistry, meaning it can bind to a wide range of biological targets. nih.govontosight.ai This opens up the possibility that this compound and its analogues could possess multifunctional properties, acting on multiple targets simultaneously to treat complex diseases like cancer or neurodegenerative disorders. eurekaselect.com This concept, known as polypharmacology, is a growing area of drug discovery.
Future research should focus on:
Broad-Spectrum Screening: Testing the compound and its derivatives against a wide panel of enzymes, receptors, and cell lines to identify multiple activities.
Synergy Studies: Investigating whether the compound can enhance the effects of existing drugs when used in combination. The reactive oxirane group could, for example, covalently inhibit a target, making a second, non-covalent drug more effective.
Development of Chemical Biology Tools and Probes
The unique structure of this compound, particularly its reactive oxirane group, makes it an excellent candidate for development into chemical biology tools. researchgate.net These tools are essential for studying biological processes and validating new drug targets.
Potential developments include:
Activity-Based Probes (ABPs): By attaching a reporter tag (like a fluorescent dye or biotin) to the indazole scaffold, the molecule can be transformed into a probe. The oxirane can covalently bind to its target protein, allowing researchers to "pull out" and identify the protein, elucidating the compound's mechanism of action.
Imaging Agents: A fluorescently tagged analogue could be used to visualize the localization of its target within cells or tissues, providing valuable insights into disease pathology.
Table 3: Potential Chemical Biology Probes and Their Applications
| Probe Type | Reporter Tag | Potential Application |
|---|---|---|
| Activity-Based Probe | Biotin | Target identification and validation via proteomics |
| Imaging Agent | Fluorescein | Cellular imaging of target protein distribution |
This table outlines hypothetical probes that could be developed from the parent compound.
Interdisciplinary Research Opportunities (e.g., interface with biophysics, materials engineering)
The potential of this compound extends beyond pharmacology. Its distinct chemical features offer exciting opportunities for interdisciplinary research.
Biophysics: Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) could be used to study the precise molecular interactions between the compound and its biological targets. Understanding how the oxirane ring reacts and how the indazole core sits (B43327) within a binding pocket is crucial for further rational design. researchgate.net
Materials Engineering: The oxirane group is a versatile functional handle used in polymer chemistry. This compound could serve as a monomer or cross-linking agent to create novel polymers with specific properties. For example, it could be incorporated into hydrogels or functional coatings, where the indazole moiety might confer unique optical or biological recognition properties to the material.
By pursuing these diverse research avenues, the scientific community can fully harness the potential of this compound, paving the way for innovations in medicine, biology, and materials science.
Q & A
Q. How can researchers optimize the synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, cross-coupling reactions involving the epoxide group may benefit from palladium catalysts in polar aprotic solvents like DMF. Reaction progress should be monitored via HPLC or GC-MS , and purification steps (e.g., column chromatography, recrystallization) should be validated using TLC and NMR .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton and carbon environments, focusing on the epoxide (δ ~3.5–4.5 ppm) and indazole aromatic signals.
- FTIR : Confirm the presence of epoxide (C-O-C stretch ~1250 cm⁻¹) and indazole N-H bonds (~3400 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy.
Cross-reference data with PubChem entries for similar indazole derivatives .
Q. What are the key considerations for ensuring the stability of this compound during storage and handling?
- Methodological Answer :
- Moisture Control : Store under inert gas (N₂/Ar) due to epoxide susceptibility to hydrolysis.
- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
- Meta-Analysis : Aggregate data from PubMed , Scopus , and Web of Science to identify trends or outliers.
- Mechanistic Studies : Use kinetic assays or isothermal titration calorimetry (ITC) to validate target binding .
Q. What computational modeling approaches are suitable for predicting the reactivity of the epoxide group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening reactions.
- Molecular Dynamics (MD) Simulations : Study solvent effects on reactivity using software like Gaussian or GROMACS .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can multivariate analysis be applied to study the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).
- Partial Least Squares (PLS) Regression : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data.
- Cluster Analysis : Group analogs by reactivity or binding affinity patterns using tools like R or Python libraries .
Q. What strategies can mitigate side reactions during functionalization of the indazole core in this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., N-H in indazole) using Boc or Fmoc groups.
- Selective Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu) for site-specific cross-coupling.
- Real-Time Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
